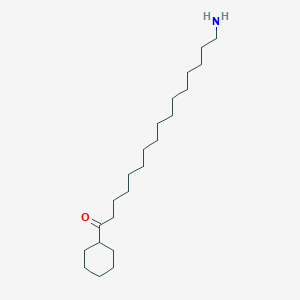

16-Amino-1-cyclohexylhexadecan-1-one

描述

Structure

2D Structure

属性

IUPAC Name |

16-amino-1-cyclohexylhexadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVGWQDLAVSRHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700528 | |

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702638-84-4 | |

| Record name | 16-Amino-1-cyclohexylhexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 16 Amino 1 Cyclohexylhexadecan 1 One and Analogues

Retrosynthetic Disconnection Strategies for the 16-Amino-1-cyclohexylhexadecan-1-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection strategies can be envisioned, focusing on the formation of the carbon-carbon bond of the ketone and the carbon-nitrogen bond of the amine.

Strategy A: Disconnection of the C1-Cyclohexyl Bond

This strategy involves disconnecting the bond between the carbonyl carbon (C1) and the cyclohexyl ring. This leads to a synthon of a cyclohexyl nucleophile, such as a cyclohexyl Grignard reagent, and a 16-aminohexadecanoyl electrophile. The amino group in the long-chain component would need to be protected (e.g., as a phthalimide or a carbamate) during the coupling reaction to prevent interference with the organometallic reagent.

Strategy B: Disconnection of the C16-N Bond

Alternatively, the carbon-nitrogen bond at the terminus of the aliphatic chain can be disconnected. This approach suggests that the amino group is introduced late in the synthesis, potentially via nucleophilic substitution on a 16-halo-1-cyclohexylhexadecan-1-one precursor or through reductive amination of a corresponding aldehyde or ketone. This strategy avoids the need for protecting group chemistry for the amine throughout the chain elongation and ketone formation steps.

Direct and Convergent Synthetic Routes to the Hexadecanone Moiety

The construction of the long aliphatic chain and the introduction of the cyclohexyl ketone are central to the synthesis. Both linear (direct) and convergent approaches can be employed.

Elaboration of the Aliphatic Chain

The 16-carbon chain can be assembled using various established methods. One common approach is the use of long-chain fatty acids or their derivatives, which are readily available from natural sources. For instance, 16-bromohexadecanoic acid can serve as a key intermediate. The synthesis of such long-chain functionalized alkanes can also be achieved through iterative coupling reactions, such as Wittig reactions or Grignard couplings with dihaloalkanes, to build the carbon skeleton step-by-step.

| Starting Material | Reaction Type | Key Reagents | Product |

| 1,10-Dibromodecane | Grignard Coupling | Mg, 1,6-dibromohexane | 1,16-Dibromohexadecane |

| 16-Hydroxyhexadecanoic acid | Halogenation | HBr/H2SO4 | 16-Bromohexadecanoic acid |

Stereocontrolled Introduction of the Cyclohexyl Unit

The introduction of the cyclohexyl group to form the ketone can be achieved through the reaction of a cyclohexyl organometallic reagent with a suitable electrophile derived from the 16-carbon chain. A common method is the reaction of cyclohexylmagnesium bromide (a Grignard reagent) with an acyl chloride, such as 16-bromohexadecanoyl chloride. researchgate.netlibretexts.org To avoid the common side reaction where the Grignard reagent adds to the newly formed ketone to yield a tertiary alcohol, careful control of reaction conditions (e.g., low temperature) or the use of less reactive organometallic reagents like organocuprates (Gilman reagents) is often necessary.

For stereocontrol, if a specific stereoisomer at the carbon bearing the cyclohexyl group were desired (though not specified for the parent compound), asymmetric synthesis strategies would be required. This could involve the use of chiral auxiliaries on the acyl chloride or the development of a catalytic asymmetric addition of the cyclohexyl nucleophile.

Selective Functional Group Transformations for Amine and Ketone Installation

The final stages of the synthesis involve the selective introduction and/or unmasking of the amine and ketone functionalities.

Strategies for Regioselective Amine Introduction at C-16

The introduction of the amino group at the terminal position (C-16) of the long alkyl chain requires high regioselectivity.

From a Terminal Halide: A common and effective method is the nucleophilic substitution of a terminal halide, such as 16-bromo-1-cyclohexylhexadecan-1-one, with an amine source. Using ammonia (B1221849) can lead to a mixture of primary, secondary, and tertiary amines. chemguide.co.uklibretexts.org To achieve selective formation of the primary amine, methods like the Gabriel synthesis (using potassium phthalimide followed by hydrolysis) or the use of sodium azide (B81097) followed by reduction are often employed. chemguide.co.uk

| Precursor | Reagent 1 | Reagent 2 | Product |

| 16-Bromo-1-cyclohexylhexadecan-1-one | 1. NaN3 | 2. H2, Pd/C or LiAlH4 | This compound |

| 16-Bromo-1-cyclohexylhexadecan-1-one | 1. Potassium Phthalimide | 2. Hydrazine | This compound |

Reductive Amination: If the synthesis is designed to produce a 16-oxo-1-cyclohexylhexadecan-1-one intermediate, the terminal aldehyde can be converted to the primary amine via reductive amination. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction typically involves treating the aldehyde with ammonia in the presence of a reducing agent like sodium cyanoborohydride.

Chemo-Enzymatic Approaches: Biocatalysis offers a highly selective alternative for amine installation. ω-Transaminases are enzymes that can catalyze the transfer of an amino group to a terminal ketone or aldehyde with high regioselectivity and stereoselectivity. This approach is particularly attractive for its mild reaction conditions and high efficiency.

Approaches for Ketone Formation at C-1

The formation of the ketone at the C-1 position is a critical step, as discussed in section 2.2.2. The primary method involves the acylation of an organometallic reagent.

Acylation of Organometallics: The reaction of an acyl chloride (e.g., 16-(protected-amino)hexadecanoyl chloride) with a cyclohexyl organometallic reagent is a direct approach. The choice of the organometallic reagent is crucial for the success of this reaction.

| Acyl Donor | Cyclohexyl Nucleophile | Key Conditions | Product |

| 16-Phthalimidohexadecanoyl chloride | Dicyclohexylcuprate | Low temperature, aprotic solvent | 16-Phthalimido-1-cyclohexylhexadecan-1-one |

| 16-Azidohexadecanoyl chloride | Cyclohexylmagnesium bromide | Low temperature, controlled addition | 16-Azido-1-cyclohexylhexadecan-1-one |

Oxidation of a Secondary Alcohol: An alternative route involves the synthesis of the corresponding secondary alcohol, 1-cyclohexylhexadecan-1-ol, which can then be oxidized to the ketone. The alcohol can be prepared by reacting cyclohexanecarboxaldehyde with a Grignard reagent derived from a 15-carbon alkyl halide. Subsequent oxidation using standard reagents like pyridinium chlorochromate (PCC) or a Swern oxidation would yield the desired ketone.

Advanced Protecting Group Chemistry in Multi-Step Synthesis

In the multi-step synthesis of complex molecules with multiple functional groups, protecting group chemistry is an indispensable tool. For a molecule like this compound, the primary amine is a nucleophilic and basic site that can interfere with reactions targeting the ketone or other intermediates in the synthetic pathway. Therefore, the temporary masking of the amino group is crucial for achieving the desired chemical transformations.

The selection of an appropriate protecting group is governed by several factors, including its stability to the reaction conditions employed in subsequent steps and the ease and selectivity of its removal. wikipedia.org In the context of synthesizing long-chain amino ketones, where various reagents and conditions might be employed, an orthogonal protecting group strategy is often the most effective approach. bham.ac.uknih.gov Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. bham.ac.uknih.gov This allows for the selective deprotection and reaction of different functional groups at various stages of the synthesis.

For instance, a hypothetical synthesis of this compound could start from a long-chain ω-halo acid. The carboxylic acid could be converted to the cyclohexyl ketone via methods such as the addition of a cyclohexyl Grignard reagent followed by oxidation. The terminal halide could then be displaced by an azide, which is subsequently reduced to the primary amine. In such a sequence, the amino group is introduced in a latent form (azide) and deprotected at a late stage, thus avoiding the need for a traditional protecting group on the nitrogen.

However, if a long-chain diamine were a precursor, selective protection of one amino group would be necessary. An orthogonal strategy would be paramount here. For example, one amine could be protected with a Boc group, while the other is protected with an Fmoc group. The Fmoc group could be selectively removed with a mild base like piperidine to allow for further functionalization at that position, leaving the Boc group intact. The Boc group could then be removed later under acidic conditions. sigmaaldrich.com

The following interactive data table summarizes some common amine protecting groups and their cleavage conditions, which are pertinent to the synthesis of complex molecules like this compound.

| Protecting Group | Abbreviation | Cleavage Conditions | Stability |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) | Stable to base, hydrogenolysis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions (e.g., piperidine) | Stable to acid, hydrogenolysis |

| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C) | Stable to mild acid and base |

| Allyloxycarbonyl | Alloc | Pd(0) catalysis | Stable to acid and base |

Principles of Sustainable Synthesis Applied to Long-Chain Functionalized Compounds

The principles of sustainable or "green" chemistry are increasingly being integrated into the design of synthetic routes for complex molecules, including long-chain functionalized compounds. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One of the key metrics in green chemistry is atom economy , which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The use of protecting groups, while often necessary, inherently lowers the atom economy of a synthesis because the protecting group is introduced and then removed, not becoming part of the final molecule. nih.gov Therefore, a primary goal in sustainable synthesis is to design routes that avoid or minimize the use of protecting groups. researchgate.net This can be achieved through the use of chemoselective reagents that can react with one functional group in the presence of another, or by carefully planning the order of synthetic steps to avoid functional group incompatibilities.

Another important green chemistry metric is the E-factor (Environmental Factor) , which is the ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process. Multi-step syntheses with numerous protecting group manipulations, solvent-intensive purifications, and the use of stoichiometric reagents tend to have high E-factors.

In the context of synthesizing this compound, several strategies could be employed to enhance the sustainability of the process:

Protecting-Group-Free Synthesis: As mentioned, designing a synthetic route that avoids the need for protecting groups would significantly improve its green credentials.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones reduces waste and often allows for milder reaction conditions. For example, catalytic hydrogenation for the reduction of an azide or a nitrile to the amine is a high-atom-economy reaction.

Biocatalysis and Chemo-enzymatic Approaches: The use of enzymes as catalysts can offer high selectivity under mild conditions (aqueous solvent, ambient temperature and pressure). For the synthesis of long-chain amino ketones, a chemo-enzymatic approach could be envisioned. For instance, a lipase could be used for the selective esterification or amidation of a precursor molecule. Transaminases are another class of enzymes that can introduce an amino group into a ketone, offering a direct and potentially stereoselective route to amino ketones.

Renewable Feedstocks: Whenever possible, starting materials derived from renewable resources, such as fatty acids from plant oils, should be considered. researchgate.net

The following interactive data table provides a hypothetical comparison of two synthetic routes to a long-chain amino ketone, highlighting key green chemistry metrics.

| Metric | Traditional Synthesis | Greener Synthesis | Description |

|---|---|---|---|

| Atom Economy | Low | High | Percentage of reactant atoms in the final product. |

| E-Factor | High | Low | Ratio of mass of waste to mass of product. |

| Number of Steps | 8-10 (with protecting groups) | 4-6 (protecting-group-free) | Fewer steps generally lead to higher overall yield and less waste. |

| Solvent Usage | High (multiple extractions and purifications) | Low (use of solvent-free reactions or recyclable solvents) | Reduces waste and environmental impact. |

| Catalysis | Stoichiometric reagents | Catalytic and biocatalytic methods | Reduces waste and improves efficiency. |

Chemical Reactivity and Mechanistic Investigations of 16 Amino 1 Cyclohexylhexadecan 1 One

Reaction Pathways Involving the Ketone Functionality

The carbonyl group of the ketone is a key site for a multitude of chemical transformations, primarily driven by its electrophilic carbon atom.

Nucleophilic Addition and Condensation Reactions

The ketone functionality of 16-Amino-1-cyclohexylhexadecan-1-one is susceptible to nucleophilic attack, a fundamental reaction of carbonyl compounds. This can occur under both acidic and basic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by weaker nucleophiles wikipedia.orgnih.gov.

A prominent condensation reaction for ketones is the formation of imines (also known as Schiff bases) through reaction with primary amines. This acid-catalyzed reaction involves the nucleophilic addition of the amine to the ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond frontiersin.orgnih.govthieme-connect.denih.gov. Similarly, reaction with secondary amines leads to the formation of enamines frontiersin.orgthieme-connect.deresearchgate.net.

| Reaction Type | Reagent | General Product |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Tertiary Alcohol |

| Nucleophilic Addition | Organolithium Reagent (R-Li) | Tertiary Alcohol |

| Nucleophilic Addition | Hydride (e.g., NaBH4, LiAlH4) | Secondary Alcohol |

| Nucleophilic Addition | Cyanide (e.g., HCN, NaCN) | Cyanohydrin |

| Condensation | Primary Amine (R-NH2) | Imine (Schiff Base) |

| Condensation | Secondary Amine (R2NH) | Enamine |

| Condensation | Hydroxylamine (NH2OH) | Oxime |

| Condensation | Hydrazine (NH2NH2) | Hydrazone |

Carbonyl Transformations and Derivatives

The ketone group can be converted into various other functional groups, significantly expanding the synthetic utility of this compound. A common transformation is the formation of acetals (or ketals from ketones) by reacting the ketone with an excess of an alcohol in the presence of an acid catalyst mdpi.comnih.govwikipedia.orgmdpi.com. This reaction is reversible and proceeds through a hemiacetal intermediate wikipedia.org. Cyclic acetals can be formed using diols, and these are often employed as protecting groups for the carbonyl functionality due to their stability under basic conditions nih.govwikipedia.org.

| Transformation | Reagents | Product |

| Acetal (Ketal) Formation | 2 eq. Alcohol (R'OH), Acid Catalyst | Acetal (Ketal) |

| Cyclic Acetal (Ketal) Formation | Diol (e.g., ethylene glycol), Acid Catalyst | Cyclic Acetal (Ketal) |

| Thioacetal (Thioketal) Formation | 2 eq. Thiol (R'SH), Acid Catalyst | Thioacetal (Thioketal) |

| Reduction to Alkane (Wolff-Kishner) | Hydrazine (H2NNH2), Base (e.g., KOH), Heat | Alkane |

| Reduction to Alkane (Clemmensen) | Zinc Amalgam (Zn(Hg)), Concentrated HCl | Alkane |

Reactivity of the Primary Amine Group

The primary amine at the 16-position of the carbon chain is a potent nucleophile and a Brønsted-Lowry base, enabling a wide array of chemical modifications.

Alkylation, Acylation, and Derivatization Reactions

The primary amine can readily undergo N-alkylation with alkyl halides to form secondary and tertiary amines. However, this reaction can be difficult to control and often results in a mixture of products, including the quaternary ammonium salt through over-alkylation researchgate.netrsc.org.

Acylation of the primary amine with acyl chlorides or acid anhydrides provides a more controlled reaction, leading to the formation of stable amide derivatives wikipedia.orgmdpi.comnih.govrsc.org. This transformation is often used to protect the amine functionality or to introduce new molecular features.

For analytical purposes, the primary amine can be derivatized to introduce a chromophore or fluorophore, facilitating its detection and quantification by techniques like HPLC chemrxiv.orgwikipedia.orgnih.govacs.org. Common derivatizing agents include o-phthalaldehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl) chemrxiv.orgwikipedia.org.

| Reaction | Reagent | Product |

| Alkylation | Alkyl Halide (R'-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt |

| Acylation | Acyl Chloride (R'-COCl) | N-Substituted Amide |

| Acylation | Acid Anhydride ((R'-CO)2O) | N-Substituted Amide |

| Sulfonylation | Sulfonyl Chloride (R'-SO2Cl) | Sulfonamide |

| Derivatization (for HPLC) | o-Phthalaldehyde (OPA) | Fluorescent Isoindole Derivative |

| Derivatization (for HPLC) | 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Fluorescent FMOC-Amine Adduct |

Amine-Catalyzed Processes

Primary amines can act as organocatalysts, activating carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates frontiersin.org. This catalytic activity is particularly relevant in carbon-carbon bond-forming reactions.

In the aldol condensation , a primary amine can catalyze the reaction between a ketone and an aldehyde. The amine first forms an enamine with the ketone, which then acts as a nucleophile, attacking the aldehyde. Subsequent hydrolysis regenerates the amine catalyst and yields the β-hydroxy ketone product nih.govnih.govnih.govwikipedia.org.

Similarly, in the Michael addition , a primary amine can catalyze the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The amine forms an enamine with a donor molecule (like a ketone), which then adds to the Michael acceptor researchgate.netmdpi.com.

| Catalytic Reaction | Role of Primary Amine | Key Intermediate |

| Aldol Condensation | Catalyst | Enamine |

| Michael Addition | Catalyst | Enamine |

Intra- and Intermolecular Cyclization Phenomena

The presence of both a nucleophilic amine and an electrophilic ketone within the same molecule, separated by a long and flexible alkyl chain, opens up the possibility of cyclization reactions.

Intramolecular cyclization can occur through the nucleophilic attack of the primary amine on the carbonyl carbon. Given the 16-carbon spacer, this would lead to the formation of a large macrocyclic imine (a 17-membered ring). The formation of such large rings is often thermodynamically disfavored due to entropic factors, but can be promoted under high dilution conditions to minimize competing intermolecular reactions. The resulting macrocyclic imine could exist in equilibrium with its tautomeric enamine form. Subsequent reduction of the imine would yield a stable macrocyclic secondary amine. Alternatively, if the ketone were to be oxidized to a carboxylic acid, intramolecular amidation could lead to the formation of a large-ring lactam wikipedia.orgthieme-connect.de.

Intermolecular reactions are also highly probable, especially at higher concentrations. The primary amine of one molecule of this compound can react with the ketone of another molecule. This can lead to the formation of dimers, oligomers, or even polymers linked by imine bonds. These intermolecular condensation products could potentially form complex, self-assembled structures.

| Cyclization Type | Reactant(s) | Potential Product | Ring Size (Intramolecular) |

| Intramolecular Imine Formation | This compound | Macrocyclic Imine | 17-membered |

| Intramolecular Lactam Formation | 16-Amino-1-cyclohexylhexadecanoic acid | Macrocyclic Lactam | 17-membered |

| Intermolecular Dimerization | Two molecules of this compound | Dimeric bis-imine | N/A |

| Intermolecular Polymerization | Multiple molecules of this compound | Polyimine | N/A |

Stability and Degradation Mechanism Studies in Varied Chemical Environments

Information regarding the stability and degradation of this compound under diverse chemical conditions is not available in the reviewed literature. To thoroughly understand the compound's profile, systematic studies would be required to assess its behavior when subjected to a range of environmental stressors.

Hypothetically, such studies would involve subjecting the compound to controlled conditions to identify potential degradation pathways and kinetics. The primary mechanisms of degradation for a compound with its structure—containing an amine and a ketone functional group on a long alkyl chain with a cyclohexyl moiety—would likely involve hydrolysis, oxidation, and potentially photodegradation.

pH-Dependent Stability and Hydrolysis

A comprehensive study would involve incubating the compound in a series of buffers with varying pH values (e.g., from acidic to basic) and analyzing the rate of degradation over time using techniques like High-Performance Liquid Chromatography (HPLC).

Table 1: Hypothetical pH-Dependent Stability Study Design (Note: This table is for illustrative purposes only as no experimental data is available.)

| pH | Temperature (°C) | Time Points (hours) | Analytical Method |

|---|---|---|---|

| 2.0 | 40 | 0, 1, 2, 4, 8, 12, 24 | HPLC-UV/MS |

| 4.5 | 40 | 0, 1, 2, 4, 8, 12, 24 | HPLC-UV/MS |

| 7.4 | 40 | 0, 1, 2, 4, 8, 12, 24 | HPLC-UV/MS |

| 9.0 | 40 | 0, 1, 2, 4, 8, 12, 24 | HPLC-UV/MS |

Oxidative Degradation

There is no published research on the oxidative degradation of this compound. The long hydrocarbon chain could be susceptible to oxidation, and the amine group could also be a site for oxidative reactions. Investigating this would typically involve exposing the compound to oxidative stress, for example, using hydrogen peroxide, and identifying any resulting degradation products.

Photodegradation

The photodegradation of this compound has not been documented. Photostability studies are crucial for understanding how light exposure might affect the compound. Such studies would involve exposing a solution of the compound to standardized light sources (e.g., Xenon lamps) that simulate sunlight and monitoring for any degradation. The cyclohexyl and ketone moieties could potentially absorb UV light, leading to photochemical reactions.

Thermal Degradation

Specific studies on the thermal degradation of this compound are absent from the scientific literature. The stability of the compound at various temperatures would need to be assessed to determine its shelf-life and appropriate storage conditions. This would involve heating the compound at different temperatures and analyzing for any breakdown products.

Table 2: Hypothetical Thermal Degradation Study Findings (Note: This table is for illustrative purposes only as no experimental data is available.)

| Temperature (°C) | Duration (hours) | Percent Degradation | Major Degradants |

|---|---|---|---|

| 50 | 24 | Not Available | Not Available |

| 75 | 24 | Not Available | Not Available |

| 100 | 24 | Not Available | Not Available |

Advanced Spectroscopic and Structural Elucidation in Mechanistic Research

Application of Advanced NMR Spectroscopy for Configurational and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For a molecule like 16-Amino-1-cyclohexylhexadecan-1-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides comprehensive insights into its connectivity and spatial arrangement.

1D NMR: ¹H and ¹³C Spectroscopy

The ¹H NMR spectrum of this compound is expected to display characteristic signals for its distinct proton environments. The protons on the cyclohexyl ring would appear in the upfield region, with their chemical shifts and multiplicities indicating their axial or equatorial positions in the preferred chair conformation. The long polymethylene chain would give rise to a large, complex signal around 1.2-1.6 ppm. Protons alpha to the carbonyl group and the terminal amino group would be deshielded, appearing at approximately 2.2-2.5 ppm and 2.7-3.0 ppm, respectively. The protons of the primary amine would be observable in a broad range, their chemical shift being dependent on solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon appearing significantly downfield (around 210 ppm). The carbons of the cyclohexyl ring and the long aliphatic chain would have characteristic shifts, while the carbons adjacent to the nitrogen and the carbonyl group would be deshielded compared to the other methylene (B1212753) carbons in the chain.

2D NMR: COSY, HSQC, and NOESY/ROESY

Two-dimensional NMR experiments are crucial for assembling the complete structural picture. Correlation Spectroscopy (COSY) would be employed to establish the scalar coupling network between adjacent protons, allowing for the tracing of the entire carbon skeleton from the cyclohexyl group to the terminal amino group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. nih.gov These experiments detect through-space interactions between protons that are close in proximity, irrespective of their bonding connectivity. For a flexible molecule like this compound, NOESY or ROESY can reveal the preferred orientation of the cyclohexyl ring relative to the alkyl chain and provide information about the folding of the long chain in solution. nih.govnumberanalytics.com The choice between NOESY and ROESY depends on the molecular weight and tumbling rate of the molecule in the chosen solvent. nih.gov For intermediate-sized molecules, ROESY is often preferred as it avoids the potential for zero or negative NOE enhancements. numberanalytics.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

The following table presents a hypothetical, yet scientifically plausible, set of NMR chemical shifts for this compound based on established ranges for similar functional groups and structural motifs. acs.orgacs.orgpsu.edu

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 (C=O) | - | ~211.0 | Ketone carbonyl |

| C2 | ~2.40 (t) | ~42.5 | Methylene alpha to ketone |

| C3-C14 | ~1.2-1.6 (m) | ~24-30 | Long polymethylene chain |

| C15 | ~1.55 (m) | ~33.8 | Methylene beta to amine |

| C16 | ~2.75 (t) | ~42.1 | Methylene alpha to amine |

| NH₂ | ~1.5-3.0 (br s) | - | Primary amine, shift is variable |

| C1' (Cyclohexyl) | ~2.50 (tt) | ~50.0 | Methine attached to C=O |

| C2', C6' (Cyclohexyl) | ~1.7-1.9 (m) | ~28.5 | Methylene adjacent to C1' |

| C3', C5' (Cyclohexyl) | ~1.2-1.4 (m) | ~25.8 | Methylene beta to C1' |

| C4' (Cyclohexyl) | ~1.1-1.3 (m) | ~26.5 | Methylene gamma to C1' |

Vibrational Spectroscopy for Probing Molecular Interactions and Functional Group States

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. researchgate.net These techniques are complementary and offer a wealth of information about the molecular structure and bonding within this compound.

FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the FTIR spectrum would be dominated by several key absorptions. A strong, sharp absorption band around 1715 cm⁻¹ is characteristic of the C=O stretching vibration of a saturated aliphatic ketone. researchgate.net The presence of the primary amino group would be confirmed by two N-H stretching bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric stretches. nih.gov Additionally, an N-H bending (scissoring) vibration would be expected around 1650-1580 cm⁻¹. numberanalytics.comnih.gov The long aliphatic chain would exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹, as well as CH₂ scissoring and rocking vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. acs.org

Raman Spectroscopy

Raman spectroscopy measures the inelastic scattering of monochromatic light from a molecule. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. acs.org This makes Raman particularly useful for observing symmetric and non-polar bonds. For this compound, the C-C backbone of the long alkyl chain and the cyclohexyl ring would produce distinct signals in the Raman spectrum. The C=O stretch is also Raman active, although typically weaker than in the FTIR spectrum. The symmetric N-H stretching vibration of the primary amine would also be observable. The complementary nature of FTIR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule. researchgate.net

Interactive Data Table: Expected Vibrational Frequencies for this compound

This table summarizes the expected vibrational frequencies for the key functional groups in this compound based on established literature values. researchgate.netnih.govresearchgate.net

| Functional Group/Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric) | 3400-3300 | 3400-3300 | Medium (FTIR), Weak (Raman) |

| N-H Stretch (symmetric) | 3330-3250 | 3330-3250 | Medium (FTIR), Weak (Raman) |

| C-H Stretch (aliphatic) | 2960-2850 | 2960-2850 | Strong |

| C=O Stretch (ketone) | ~1715 | ~1715 | Strong (FTIR), Medium (Raman) |

| N-H Bend (scissoring) | 1650-1580 | 1650-1580 | Medium to Strong |

| CH₂ Bend (scissoring) | ~1465 | ~1465 | Medium |

| C-N Stretch (aliphatic) | 1250-1020 | 1250-1020 | Medium to Weak |

| N-H Wag | 910-665 | - | Broad, Medium |

| CH₂ Rock | ~720 | ~720 | Weak |

High-Resolution Mass Spectrometry for Reaction Pathway Mapping and Intermediate Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of unknown compounds, reaction intermediates, and products. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing polar and thermally labile molecules such as this compound. numberanalytics.com

Molecular Ion and Fragmentation Patterns

In an HRMS experiment, this compound would be expected to produce a prominent protonated molecular ion [M+H]⁺. The high mass accuracy of HRMS allows for the confident determination of its elemental formula (C₂₂H₄₄NO⁺). Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, would provide valuable structural information. Key fragmentation pathways would include:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the cyclohexyl radical or the long-chain alkyl radical. acs.orgresearchgate.net

Cleavage of the C-C bond adjacent to the nitrogen atom of the amino group. mdpi.com

Loss of ammonia (B1221849) from the protonated amino group.

Characteristic fragmentation of the cyclohexyl ring , often resulting in a fragment at m/z 55. nih.gov

Reaction Pathway Mapping and Intermediate Characterization

A significant application of HRMS in mechanistic research is the ability to monitor reactions in real-time and identify transient intermediates. researchgate.netacs.org By coupling a reaction vessel to the mass spectrometer, it is possible to sample the reaction mixture at various time points and detect low-abundance charged species that are part of the catalytic cycle or reaction pathway. This approach could be used to study, for example, the derivatization of the amino or ketone functionality of this compound, providing direct evidence for the formation of proposed intermediates.

Interactive Data Table: Predicted HRMS Fragments for this compound

This table lists plausible fragment ions that could be observed in the MS/MS spectrum of protonated this compound.

| Proposed Fragment | Predicted m/z | Description of Fragmentation |

| [M+H]⁺ | 338.3417 | Protonated molecular ion |

| [M+H - C₆H₁₁]⁺ | 256.2424 | Alpha-cleavage, loss of cyclohexyl radical |

| [C₆H₁₁CO]⁺ | 111.0804 | Acylium ion from alpha-cleavage |

| [M+H - NH₃]⁺ | 321.3152 | Loss of ammonia |

| [CH₂(CH₂)₁₄NH₃]⁺ | 242.2842 | Cleavage beta to the carbonyl |

| [C₅H₇]⁺ | 67.0542 | Fragment from cyclohexyl ring |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of a long, flexible molecule like this compound can be challenging, the structural analysis of its derivatives can provide invaluable information about its solid-state conformation and intermolecular interactions. researchgate.net

Conformational and Packing Analysis

A successful X-ray diffraction study on a suitable derivative of this compound would reveal:

The conformation of the cyclohexyl ring , which is expected to be in a stable chair conformation. researchgate.net

The conformation of the long alkyl chain , including any folding or kinking that may occur to optimize crystal packing. acs.org

The precise bond lengths and angles of the entire molecule.

The solid-state structure can provide insights into how the molecule might interact with other molecules or surfaces, which is crucial for understanding its behavior in various applications. For instance, the crystal structure of a derivative could reveal how the molecule presents its functional groups for potential chemical reactions. acs.org

Interactive Data Table: Hypothetical Crystallographic Data for a Derivative of this compound

The following table illustrates the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Hypothetical Value | Information Provided |

| Crystal System | Monoclinic | The basic symmetry of the crystal lattice |

| Space Group | P2₁/c | The symmetry operations within the unit cell |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 8.2 | Unit cell dimension |

| c (Å) | 35.1 | Unit cell dimension |

| β (°) | 95.2 | Angle of the unit cell |

| Volume (ų) | 3005 | Volume of the unit cell |

| Z | 4 | Number of molecules in the unit cell |

| Density (calculated) (g/cm³) | 1.12 | Packing efficiency of the molecules |

| Hydrogen Bonds | O∙∙∙H-N | Confirms intermolecular hydrogen bonding |

Computational and Theoretical Investigations of 16 Amino 1 Cyclohexylhexadecan 1 One

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

No specific research data is available for this section.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

No specific DFT studies on the reaction mechanisms or transition states of 16-Amino-1-cyclohexylhexadecan-1-one were found.

Ab Initio Methods for Predicting Spectroscopic Signatures

No predictions of spectroscopic signatures for this compound using ab initio methods were found.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

No MD simulations detailing the conformational landscape or dynamic behavior of this compound were found.

In Silico Modeling of Molecular Recognition and Interaction Principles

No in silico models exploring the molecular recognition and interaction principles of this compound are available.

Theoretical Exploration of Interactions with Macromolecular Environments

No theoretical explorations of this compound interacting with macromolecular environments were found.

Computational Studies on Adsorption Phenomena and Surface Interactions

No computational studies on the adsorption phenomena or surface interactions of this compound were found.

Machine Learning and Artificial Intelligence in Predicting Chemical Behavior and Structure-Activity Relationships

While specific, large-scale machine learning studies focused exclusively on this compound are not widely available in public research, the principles of computational chemistry and artificial intelligence provide a robust framework for predicting its behavior and relationships between its structure and potential activities. Chemoinformatics and in silico techniques have become powerful tools for screening compounds and predicting their efficacy early in development. qima-lifesciences.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of molecules with their biological or chemical activities. researchgate.net This approach is foundational to modern drug discovery and chemical safety assessment. nih.gov For a molecule like this compound, a QSAR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and physicochemical properties. nih.gov

The process involves training machine learning algorithms—such as Random Forest, Support Vector Machines, or Deep Neural Networks—on a dataset of compounds with known activities to create a predictive model. nih.govnih.gov This model can then be used to estimate the activity of new or untested compounds. youtube.com

Molecular Descriptors for Machine Learning Input

The first step in any computational prediction is to translate the molecule's two-dimensional or three-dimensional structure into a numerical format that a machine learning model can understand. nih.gov This is accomplished by calculating molecular descriptors. For this compound, key descriptors would be calculated that encapsulate its distinct structural features: a bulky cyclohexyl ring, a long lipophilic sixteen-carbon chain, a polar ketone group, and a basic terminal amino group.

Below is a table of fundamental molecular descriptors calculated for this compound, which would serve as input features for a predictive model.

| Descriptor | Value | Significance in Machine Learning Models |

| Molecular Formula | C₂₂H₄₃NO | Basic atomic composition. |

| Molecular Weight | 337.59 g/mol | Influences diffusion, size, and pharmacokinetic properties. |

| Topological Polar Surface Area (TPSA) | 43.1 Ų | Predicts transport properties such as membrane penetration. Based on N and O atoms. |

| LogP (Octanol-Water Partition Coeff.) | ~9.2 (Estimated) | Measures lipophilicity; critical for predicting absorption and distribution. |

| Hydrogen Bond Donors | 2 | The terminal -NH₂ group can donate two hydrogen bonds, influencing interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen (C=O) and amino nitrogen (-NH₂) can accept hydrogen bonds. |

| Number of Rotatable Bonds | 15 | Indicates molecular flexibility, which affects binding affinity to target sites. |

Illustrative QSAR Model Performance

Once descriptors are calculated for a library of compounds similar to this compound, a QSAR model can be built. researchgate.net Different machine learning algorithms are often tested to find the best performer. biorxiv.org The performance of these models is evaluated using statistical metrics. For instance, a hypothetical model to predict the inhibitory activity of such compounds against a specific enzyme might yield the performance metrics shown below.

The table illustrates how different algorithms could be compared. The R² (coefficient of determination) value indicates how well the model's predictions match the experimental data, while the RMSE (Root Mean Square Error) measures the magnitude of the prediction errors.

| Machine Learning Model | R² (Cross-Validation) | RMSE (Cross-Validation) | Description |

| Partial Least Squares (PLS) | 0.65 | 0.45 | A robust linear modeling technique often used as a baseline. youtube.com |

| Random Forest (RF) | 0.82 | 0.28 | An ensemble method using multiple decision trees, effective for complex, non-linear relationships. nih.gov |

| Gradient Boosting Machine (GBM) | 0.85 | 0.25 | An advanced ensemble technique that builds models sequentially to improve on errors from previous ones. nih.gov |

| Deep Neural Network (DNN) | 0.88 | 0.22 | A complex, multi-layered network capable of learning intricate patterns from data, often providing high accuracy. nih.gov |

Such models, once validated, could be used to predict the biological activity of this compound or to guide the design of new, more potent analogs by identifying which structural features are most important for the desired activity. nih.gov For example, a model might reveal that the long aliphatic chain is crucial for one type of activity, while the cyclohexyl group is detrimental.

Exploration of Molecular Interactions and Mechanistic Hypotheses in Biological Contexts

Theoretical Frameworks for Membrane Interaction and Disruption Mechanisms

The amphiphilic nature of 16-Amino-1-cyclohexylhexadecan-1-one, arising from its long hydrophobic hexadecyl chain and its polar amino-cyclohexyl-ketone head, suggests a strong propensity for interaction with biological membranes. The hydrophobic tail can readily intercalate into the lipid bilayer, while the polar head group would remain at the aqueous interface. This interaction can be conceptualized through several models:

Detergent-like Effects: Similar to other long-chain acyl compounds, at sufficient concentrations, this molecule could exert detergent-like properties, disrupting membrane integrity. nih.gov This could lead to increased membrane permeability and, in extreme cases, cell lysis.

Modulation of Membrane Fluidity: The insertion of the rigid cyclohexyl group and the long alkyl chain into the membrane could alter the packing of phospholipids. nih.gov This may lead to localized changes in membrane fluidity and permeability, potentially affecting the function of membrane-embedded proteins. nih.gov

Formation of Pores or Channels: While less likely for a single molecule, self-assembly within the membrane could theoretically lead to the formation of transient pores or ion channels, a mechanism observed for some amphiphilic peptides. mdpi.com

Interaction with Membrane Proteins: The compound could directly interact with transmembrane proteins. The long alkyl chain might anchor within hydrophobic pockets of the protein, while the polar head group could form hydrogen bonds or electrostatic interactions with amino acid residues. nih.gov

The presence of the cyclohexyl group is particularly noteworthy. In drug design, cyclohexyl groups are often used as bioisosteres for phenyl rings, providing a three-dimensional structure that can enhance binding affinity to target proteins. pharmablock.com In the context of membrane interaction, this bulky group could influence the depth of insertion and the orientation of the molecule within the bilayer.

Investigation of Amphiphilic Properties in Supramolecular Assembly and Aggregation Phenomena

The dual hydrophobic-hydrophilic character of this compound strongly suggests it would behave as a surfactant in aqueous environments, leading to the formation of supramolecular assemblies. nih.gov This self-assembly is driven by the hydrophobic effect, which minimizes the unfavorable interactions between the long alkyl chains and water molecules. nih.govnih.gov

Potential aggregated structures could include:

Micelles: These are spherical structures where the hydrophobic tails form a core, and the polar head groups are exposed to the aqueous solvent.

Vesicles or Liposomes: At higher concentrations or under specific conditions, bilayered vesicles might form, encapsulating an aqueous compartment.

Nanofibers or Nanotubes: Analogous to some peptide amphiphiles, linear aggregation into one-dimensional nanostructures is also a possibility, driven by intermolecular interactions between the head groups. nih.gov

The critical micelle concentration (CMC), the concentration at which these structures begin to form, would be a key parameter to characterize its amphiphilic behavior. rsc.org The stability and morphology of these aggregates would be influenced by factors such as pH (affecting the protonation state of the terminal amine), temperature, and ionic strength of the medium. polyu.edu.hk Such self-assembling systems have broad applications, including their use as nanoscale carriers for hydrophobic drugs. nih.govkent.ac.uk

Mechanistic Probes for Enzyme Systems and Catalytic Activity

The structure of this compound suggests several ways it could be used as a mechanistic probe for studying enzymes.

Enzyme Inhibition: The molecule could act as an enzyme inhibitor. For instance, ketone bodies are known to inhibit enzymes involved in amino acid metabolism. nih.gov The cyclohexyl-ketone moiety could potentially target the active site of certain enzymes. Furthermore, amino acid analogues are well-established enzyme inhibitors. nih.govsavemyexams.com The terminal amino group could direct the molecule to enzymes that process amino acids or other amine-containing substrates.

Probing Hydrophobic Pockets: The long hexadecyl chain is well-suited to bind to hydrophobic pockets or channels within enzymes. This could be used to map the topology of such sites.

Mechanism-Based Inactivation: It is conceivable that the ketone group could be reactive towards certain nucleophilic residues in an enzyme's active site, potentially leading to irreversible inhibition. savemyexams.com

For example, the molecule could be tested against a panel of lipases or proteases. The long alkyl chain would mimic a lipid or polypeptide substrate, respectively, while the ketone and amine functionalities could interact with the catalytic machinery of the enzyme.

Structure-Activity Relationship (SAR) Studies for Designed Analogues and Derivatives

To explore and optimize the potential biological activities of this compound, systematic structure-activity relationship (SAR) studies would be essential. This involves synthesizing and testing a series of analogues where different parts of the molecule are systematically modified.

Key modifications could include:

Alkyl Chain Length: Varying the length of the alkyl chain would modulate the hydrophobicity of the molecule, which would likely have a significant impact on membrane interaction and aggregation properties. Shorter chains might reduce membrane disruption, while longer chains could enhance it.

Cyclohexyl Ring Modifications: Substituents could be added to the cyclohexyl ring to alter its steric bulk and electronic properties. The stereochemistry of these substituents would also be a critical factor. acs.org

Amine Group Derivatization: The primary amine could be converted to secondary or tertiary amines, or to an amide, to investigate the role of hydrogen bonding and charge in biological activity.

Position of the Ketone and Amine: The relative positions of the ketone and amine on the cyclohexyl ring could be altered to probe the spatial requirements for binding to a biological target.

A hypothetical SAR table for a series of analogues targeting a model enzyme is presented below. This illustrates how systematic modifications could be correlated with biological activity.

| Compound ID | Alkyl Chain Length | Cyclohexyl Substitution | Amine Modification | Hypothetical IC50 (µM) |

| Reference | C16 | None | -NH2 | 10 |

| Analogue 1 | C12 | None | -NH2 | 50 |

| Analogue 2 | C18 | None | -NH2 | 5 |

| Analogue 3 | C16 | 4-methyl | -NH2 | 8 |

| Analogue 4 | C16 | None | -NH(CH3) | 25 |

| Analogue 5 | C16 | None | -N(CH3)2 | 75 |

This table is for illustrative purposes only and does not represent actual experimental data.

Role as Scaffolds for Chemical Biology Probes and Molecular Tools

The structure of this compound makes it an attractive scaffold for the development of chemical biology probes. The terminal amino group provides a convenient handle for chemical modification, allowing for the attachment of various functional moieties.

Potential applications as a scaffold include:

Fluorescent Probes: Conjugation of a fluorophore to the amino group would create a probe for visualizing cellular membranes or specific organelles, depending on the molecule's trafficking properties.

Affinity-Based Probes: Attaching a biotin (B1667282) tag would allow for the identification of binding partners (e.g., proteins) through pull-down experiments and subsequent mass spectrometry analysis.

The use of a long alkyl chain to anchor probes in membranes is a well-established strategy, as seen with aminoalkanethiols used for modifying gold surfaces. dojindo.com The combination of this anchoring property with a versatile chemical handle (the amino group) and a structurally significant head group (the cyclohexyl ketone) makes this compound a promising, albeit currently theoretical, molecular tool.

Advanced Applications in Chemical Science and Materials Engineering

Utilization in Polymer Chemistry and Polymeric Material Design

The bifunctional nature of 16-Amino-1-cyclohexylhexadecan-1-one, possessing both a reactive amine and a ketone group, alongside a long hydrophobic chain, makes it a candidate for several roles in polymer chemistry.

Role as Monomers, Cross-linkers, or Initiators

The primary amine group of this compound can participate in polymerization reactions. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. The long hexadecanoyl chain would be incorporated into the polymer backbone, potentially imparting flexibility and hydrophobicity. The bulky cyclohexyl group would likely influence the polymer's morphology and thermal properties.

While less common, the ketone group could also be involved in polymerization, for example, through reactions with dihydrazides to form polyhydrazones. If both the amine and ketone groups were to participate in polymerization with appropriate comonomers, the molecule could act as a cross-linker, creating networked polymer structures with enhanced mechanical strength and thermal stability.

Furthermore, the amino group could be modified to act as an initiator for certain types of polymerization, such as the ring-opening polymerization of N-carboxyanhydrides to form polypeptides.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Group(s) | Potential Comonomer(s) | Resulting Polymer Type | Potential Properties |

| Polycondensation | Amino Group | Diacids, Diacyl Chlorides | Polyamide | Increased hydrophobicity, flexibility |

| Polycondensation | Ketone Group | Dihydrazides | Polyhydrazone | Thermally stable networks |

| Cross-linking | Amino and Ketone Groups | Multifunctional Monomers | Cross-linked Polymer | Enhanced mechanical strength |

| Initiation | Modified Amino Group | N-Carboxyanhydrides | Polypeptide | Biocompatible materials |

Surface Functionalization and Coating Technologies

The amphiphilic character of this compound, with its polar amino-ketone head and nonpolar hydrocarbon tail, makes it a prime candidate for surface modification. It could self-assemble on various substrates to form monolayers or thin films. The amino group can form covalent or non-covalent bonds with a wide range of surfaces, including metals, metal oxides, and polymers.

Such coatings could be used to alter the surface properties of materials, for instance, to create hydrophobic or water-repellent surfaces. The long alkyl chain would orient away from the substrate, presenting a low-energy surface. The cyclohexyl group would contribute to the packing density and stability of the coating.

Integration into Supramolecular Chemistry and Self-Assembling Systems

The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. The structure of this compound is well-suited for such applications.

Design of Molecular Receptors and Host-Guest Systems

The amino and ketone groups are capable of forming hydrogen bonds, which are crucial interactions in molecular recognition. While not a classic macrocyclic host, the molecule could be incorporated into larger supramolecular assemblies that act as receptors for specific guest molecules. The long aliphatic chain and cyclohexyl group could provide a hydrophobic pocket, while the polar head group engages in specific binding interactions.

Fabrication of Soft Materials and Nanostructures

In appropriate solvents, the amphiphilic nature of this compound would drive its self-assembly into various nanostructures, such as micelles, vesicles, or nanotubes. The specific morphology would depend on factors like concentration, temperature, and solvent polarity. These self-assembled structures could find applications in drug delivery, where they could encapsulate hydrophobic drugs, or in the creation of novel soft materials like gels and liquid crystals.

Table 2: Potential Self-Assembled Structures of this compound

| Structure | Driving Force | Potential Application |

| Micelles | Amphiphilicity in polar solvents | Drug delivery, solubilization |

| Vesicles | Bilayer formation in aqueous media | Encapsulation, artificial cells |

| Nanotubes | Directional non-covalent interactions | Nanoelectronics, templates |

| Gels | Entangled network of self-assembled fibers | Soft materials, tissue engineering |

Future Research Directions, Methodological Advancements, and Challenges

Innovation in Green and Sustainable Synthesis of Functionalized Aliphatic Compounds

The synthesis of complex aliphatic compounds like 16-Amino-1-cyclohexylhexadecan-1-one traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. The future of synthesizing such molecules lies in the development of green and sustainable methodologies that prioritize efficiency, safety, and minimal environmental impact.

Key areas of innovation include:

Biocatalysis: The use of enzymes and microorganisms as catalysts in organic synthesis offers high specificity and sustainability. Enzymatic reactions often proceed under mild conditions, reducing energy consumption and the formation of byproducts. For the synthesis of amino ketones, transaminases and amine dehydrogenases are particularly relevant, offering routes to chiral amines from ketone precursors.

Green Solvents: A significant portion of chemical waste is generated from volatile organic solvents. Research is increasingly focused on utilizing environmentally benign solvents such as water, supercritical CO₂, and ionic liquids. Micellar catalysis, where reactions occur in aqueous media within self-assembled surfactant nanoreactors, is a promising approach for reactions involving hydrophobic molecules like long-chain aliphatic compounds.

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis can significantly accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. These techniques can enhance the efficiency of reactions such as the Mannich reaction, a common method for synthesizing β-amino ketones.

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters like temperature, pressure, and mixing. This leads to improved reaction yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. Flow chemistry also facilitates easier scale-up and automation.

Atom Economy: Green synthesis principles emphasize maximizing the incorporation of reactant atoms into the final product. Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts.

| Green Synthesis Strategy | Description | Potential Application for Aliphatic Amino Ketones |

| Biocatalysis | Use of enzymes or whole microorganisms as catalysts. | Enantioselective synthesis of chiral amines from prochiral ketones using amine dehydrogenases or transaminases. |

| Micellar Catalysis | Reactions conducted in water using surfactants to form nanoreactors. | Synthesis of hydrophobic long-chain compounds in an aqueous environment, reducing the need for organic solvents. |

| Flow Chemistry | Continuous processing of reagents in a reactor. | Improved control over reaction conditions for amination or condensation reactions, enhancing safety and yield. |

| Microwave/Ultrasound | Use of alternative energy sources to accelerate reactions. | Rapid synthesis of β-amino ketones via Mannich-type reactions. |

Elucidation of Complex Intermolecular Interactions and Self-Organization Principles

The long aliphatic chain and functional groups of this compound suggest a propensity for self-assembly and complex intermolecular interactions. Understanding these interactions is crucial for designing materials with specific properties.

Future research in this area will likely focus on:

Supramolecular Assembly: The interplay of hydrogen bonding (from the amino group), dipole-dipole interactions (from the ketone), and van der Waals forces (from the long alkyl chain) can lead to the formation of ordered supramolecular structures. The study of these self-organization principles is fundamental to the field of supramolecular chemistry.

Self-Assembled Monolayers (SAMs): Functionalized long-chain alkanes can form highly ordered monolayers on various substrates. The nature of the head group (in this case, the amino and cyclohexyl ketone moieties) and the length of the alkyl chain determine the packing and properties of the SAM.

Nanoconfinement Effects: The self-assembly of long-chain molecules can be significantly influenced by spatial confinement at the nanoscale. Studying these effects can lead to new methods for controlling the orientation and packing of molecules in materials.

Role of Functional Groups: The presence of both a hydrogen bond donor (amine) and an acceptor (ketone) in this compound can lead to specific and directional interactions that guide the self-assembly process. Elucidating the precise role of these functional groups is a key research objective.

| Intermolecular Force | Contributing Moiety | Potential Role in Self-Organization |

| Van der Waals Forces | Long aliphatic chain | Drive the packing and ordering of the alkyl chains, contributing to the stability of assembled structures. |

| Hydrogen Bonding | Amino group (donor), Ketone group (acceptor) | Direct the formation of specific, ordered structures through directional interactions. |

| Dipole-Dipole Interactions | Ketone group | Contribute to the overall intermolecular forces and influence the packing of molecules. |

Advancements in Hybrid Computational-Experimental Methodologies for Compound Design

The vast chemical space of functionalized aliphatic compounds necessitates efficient strategies for compound design and property prediction. Hybrid computational-experimental methodologies offer a powerful approach to accelerate materials discovery.

Key advancements include:

Quantum Mechanical (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic structure, reactivity, and spectroscopic properties of molecules. This can provide insights into reaction mechanisms and guide the design of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior and self-assembly of long-chain molecules, providing insights into the formation of supramolecular structures and the role of intermolecular forces.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models use statistical methods to correlate the chemical structure of a molecule with its physical, chemical, or biological properties. These models can be used to predict the properties of new, unsynthesized compounds.

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI are increasingly being used to predict material properties, optimize reaction conditions, and even propose new molecular structures with desired functionalities. These approaches can significantly accelerate the materials design and discovery process.

Integrated Workflows: The synergy between computational prediction and experimental validation is crucial. Computational screening can identify promising candidate molecules, which are then synthesized and characterized experimentally. The experimental data is then used to refine the computational models in an iterative loop.

Exploration of Novel Mechanistic Pathways in Chemical Transformations

A deep understanding of reaction mechanisms is fundamental to developing new and improved synthetic methods. For a molecule like this compound, several key transformations are of interest.

Future research on mechanistic pathways will likely involve:

Reductive Amination: The formation of the amine can be achieved through the reductive amination of a corresponding ketone. Mechanistic studies, often aided by computational chemistry, can elucidate the role of the reducing agent and any catalysts involved, as well as the factors controlling selectivity.

C-H Functionalization: Direct functionalization of the aliphatic C-H bonds offers a highly atom-economical route to complex molecules. Understanding the mechanisms of various catalytic C-H activation strategies is a major area of contemporary research.

Nucleophilic Addition to Ketones: The ketone group is susceptible to nucleophilic attack. Detailed mechanistic studies of these reactions, including the role of steric and electronic effects, are crucial for controlling the outcome of synthetic transformations.

Role of Catalysts: The development of novel catalysts for C-N bond formation and other transformations is a key research driver. Mechanistic studies are essential for understanding how these catalysts function and for designing more efficient and selective versions.

Integration with High-Throughput Screening Technologies for Material Discovery and Optimization

The discovery and optimization of new materials from the vast chemical space of functionalized aliphatic compounds can be greatly accelerated by high-throughput screening (HTS) technologies.

The integration of HTS in this field involves:

Combinatorial Synthesis: The rapid, parallel synthesis of large libraries of related compounds is a cornerstone of HTS. wikipedia.orgijpsr.com Automated synthesis platforms can be used to systematically vary the structure of aliphatic amino ketones to explore structure-property relationships. nih.govillinois.edu

High-Throughput Characterization: The development of rapid and automated methods for characterizing the properties of materials is essential. This can include techniques for analyzing molecular structure, self-assembly behavior, and functional performance.

Data-Driven Discovery: HTS generates vast amounts of data that can be analyzed using computational tools to identify promising candidates and to build predictive models for materials design.

Miniaturization and Automation: The use of microtiter plates and robotic liquid handling systems allows for the rapid and parallel execution of a large number of experiments, significantly increasing the efficiency of the discovery process. wikipedia.org

The application of HTS to the discovery of new functional materials, including those based on self-assembling amphiphiles, is a rapidly growing field that promises to accelerate the pace of innovation. nih.govacs.org

常见问题

Q. How can researchers address missing ecotoxicity data for environmental risk assessment?

- Strategy : Conduct acute toxicity tests on Daphnia magna (48-hour EC50) and algal growth inhibition (72-hour Pseudokirchneriella subcapitata). Extrapolate from QSAR models if experimental data is unavailable. Follow OECD Test Guidelines 201 and 202 .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。